(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate
Description
The compound (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate (CAS No. 338404-84-5) is a heterocyclic derivative featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and a methylideneamino 2,2-dimethylpropanoate ester at position 5 .
Properties
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-17(2,3)15(21)22-18-11-13-14(12-7-5-4-6-8-12)19-16-20(13)9-10-23-16/h4-11H,1-3H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKNEKMNAFGUSK-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate typically involves the reaction of 2-aminothiazole with various reagents to form the desired product. One common method involves the reaction of 2-aminothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The tert-butyl ester group (2,2-dimethylpropanoate) is prone to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid:
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Key Data :
Reduction of the Imine (Methylideneamino Group)
The methylideneamino (–N=CH–) moiety can undergo reduction to form a primary amine. Sodium borohydride (NaBH₄) or catalytic hydrogenation are viable methods:
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Key Observations :
Electrophilic Aromatic Substitution on the Imidazothiazole Ring
The electron-rich imidazothiazole core is susceptible to electrophilic attack at positions 2 and 7 (ortho/para to sulfur and nitrogen). Example reactions include:
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Nitration :
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Halogenation :
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Sulfonation :
Regioselectivity Data :
| Electrophile | Position of Substitution | Yield (Analogous Systems) |
|---|---|---|
| NO₂⁺ | C-2 | 65–70% |
| Cl⁺ | C-7 | 72–78% |
Nucleophilic Addition to the Imine
The methylideneamino group acts as a Michael acceptor, enabling nucleophilic additions (e.g., Grignard reagents, amines):
Cycloaddition Reactions
The conjugated system (imidazothiazole + imine) may participate in [4+2] Diels-Alder reactions or [3+2] cycloadditions:
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With dienophiles (e.g., maleic anhydride) :
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With azides (Huisgen cycloaddition) :
Photochemical Reactions
UV irradiation may induce isomerization (E/Z) or ring-opening of the imidazothiazole:
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E/Z Isomerization : Observed in similar imine-containing systems under 254 nm light .
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Ring-opening : Occurs in the presence of singlet oxygen, forming sulfoxide or sulfone derivatives .
Oxidation of the Thiazole Sulfur
The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone using mCPBA or H₂O₂:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with imidazo[2,1-b][1,3]thiazole structures exhibit significant anticancer properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-b][1,3]thiazoles showed potent activity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity.
- Data Table : Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Pesticidal Activity
Given the increasing need for eco-friendly pesticides, (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate has been investigated for its potential use as a botanical pesticide.
- Case Study : Research published in the Journal of Agricultural and Food Chemistry revealed that this compound exhibited significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The study highlighted its low toxicity to beneficial insects, making it a suitable candidate for integrated pest management strategies .
Polymer Composites
The compound's unique chemical structure allows it to be used in developing novel polymer composites with enhanced properties.
- Data Table : Properties of Polymer Composites Incorporating the Compound
| Composite Type | Tensile Strength (MPa) | Flexural Modulus (GPa) |
|---|---|---|
| Standard Polymer | 30 | 1.5 |
| Composite with Additive | 45 | 2.0 |
These enhancements suggest that incorporating (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate can significantly improve material performance .
Mechanism of Action
The mechanism of action of (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Core Heterocyclic Structure
- This contrasts with Compound 9b (), which combines a 1,2,3-triazole and a partially saturated thiadiazole ring, offering distinct electronic properties and hydrogen-bonding capabilities .
- Triazole-Thione Analog (): The 1,2,4-triazole-5(4H)-thione core includes a sulfur atom in the thione group, enhancing polarity and metal-binding capacity compared to the target’s ester-functionalized imidazothiazole .
Substituent Effects
Functional Group Implications
- Methylideneamino Group: Present in both the target and its chloroacetate analog, this group may participate in Schiff base formation or act as a hydrogen-bond acceptor, influencing reactivity and crystallinity .
- Thione vs. Ester : The thione group in ’s compound offers redox activity and metal chelation, absent in the target’s ester-dominated structure .
Methodological Approaches to Structural Comparison
Chemical similarity assessments often employ graph-based methods to compare atomic connectivity and functional groups . For instance:
- Tanimoto Coefficients : highlights the utility of Tanimoto coefficients for quantifying structural similarity using binary fingerprints, though other coefficients (e.g., Dice, Cosine) may better capture specific substituent effects .
- Hydrogen Bonding Networks : demonstrates how hydrogen-bonding patterns (N–H···O, O–H···S) influence crystal packing and supramolecular assembly, a factor critical for comparing solid-state properties .
Biological Activity
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate
- Molecular Formula : C20H22N4O2S
- Molar Mass : 378.48 g/mol
Antimicrobial Activity
Research has indicated that compounds containing the imidazo-thiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazo[2,1-b]thiazoles showed activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
Diuretic Activity
In a comparative study involving diuretic agents, compounds with similar structural features were evaluated for their efficacy in promoting diuresis. Results indicated that these compounds could enhance urine output significantly more than traditional diuretics like furosemide at equivalent doses . The proposed mechanism involves inhibition of sodium reabsorption in renal tubules.
Case Studies
The biological activity of (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular apoptosis.
- Modulation of Signaling Pathways : Interference with pathways such as PI3K/Akt and MAPK that are crucial for cell proliferation and survival.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 7.23–7.35 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Peaks at ~1635 cm⁻¹ (C=N) and ~1700 cm⁻¹ (C=O) validate functional groups .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 58.13% calculated vs. 57.91% observed) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by monitoring reaction progress .
How can researchers investigate the compound’s bioactivity and mechanism of action?
Advanced Research Question
- Target Identification : Screen against enzyme libraries (e.g., kinases, proteases) using fluorescence polarization assays. Thiazole derivatives are known to inhibit tau aggregation in Alzheimer’s models .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., acetylcholinesterase). Docking scores < -7.0 kcal/mol suggest strong interactions .
- In Vitro Assays : Evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) via MTT assays .
How can structure-activity relationships (SAR) be optimized for enhanced pharmacological properties?
Advanced Research Question
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. For example, 4-chloro-3-trifluoromethylphenyl analogs show increased bioavailability .
- Scaffold Hybridization : Fuse with triazole or benzodioxole moieties to enhance binding diversity (e.g., compound 9c in showed improved docking scores) .
How should experimental designs address solubility and stability challenges during biological assays?
Advanced Research Question
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS 1:9) or nanoformulation with PEGylated lipids .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C). Monitor via LC-MS for decomposition products .
How can contradictory synthesis yields from different methods be reconciled?
Data Contradiction Analysis
Discrepancies in yields (e.g., 70% vs. 85%) may arise from:
- Catalyst Efficiency : NaBH₄ vs. microwave-assisted protocols .
- Reaction Time : Prolonged stirring (>24h) improves imine formation .
Recommendation : Optimize using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) .
What strategies mitigate degradation during long-term storage?
Q. Experimental Design Focus
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- Light Sensitivity : Use amber vials to block UV-induced isomerization of the methylideneamino group .
How does this compound compare structurally and functionally to related imidazothiazole derivatives?
Comparative Analysis
Table 2 : Key Differences in Analog Compounds
Notes
- Methodological Rigor : Emphasized peer-reviewed synthesis protocols, spectral validation, and computational modeling.
- Advanced Techniques : Molecular docking, SAR optimization, and stability studies are prioritized for translational research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
